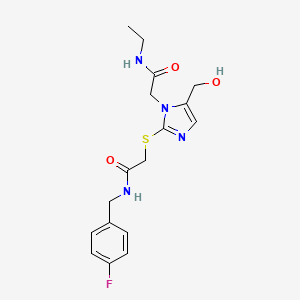

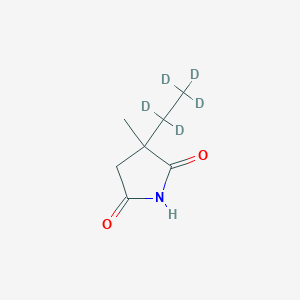

![molecular formula C6H11NO2 B2782311 (3S,3As,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol CAS No. 2177266-52-1](/img/structure/B2782311.png)

(3S,3As,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3S,3As,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol” is a chemical compound with the molecular formula C11H13NO7 . It is also known as “(3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 2,5-dioxopyrrolidin-1-yl carbonate” and has an average mass of 271.223 Da .

Synthesis Analysis

The synthesis of this compound involves several steps starting from commercially available starting materials . The key step in the synthesis is the formation of the cyclopentane ring through a Diels-Alder reaction . The product is then subjected to various chemical transformations to obtain the final compound .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 22 bond(s) .Scientific Research Applications

Multicomponent Synthesis of Furans and Pyrroles

A notable application involves the multicomponent synthesis of furans and pyrroles, demonstrating the compound's utility in creating complex heterocyclic structures efficiently. Braun and Müller (2004) explored the coupling-isomerization-Stetter and coupling-isomerization-Stetter-Paal-Knorr sequences as a multicomponent approach to synthesize trisubstituted furans and tetrasubstituted pyrroles. This process yields novel furans and pyrroles with strong blue fluorescence and significant Stokes shifts, indicating its potential in materials science for developing new fluorescent materials (Braun & Müller, 2004).

Organic Synthesis and Chemical Diversity

The versatility of the compound extends to organic synthesis, where it facilitates the synthesis of diversely functionalized compounds. Wang et al. (2011) reported on the atom-economical chemoselective synthesis of 1,4-diynes and polysubstituted furans/pyrroles from propargyl alcohols and terminal alkynes. Their method emphasizes the compound's role in creating chemical diversity with water as the only byproduct, showcasing an efficient pathway towards environmentally benign synthesis (Wang et al., 2011).

Expanded Calixpyrroles Synthesis

Arumugam, Jang, and Lee (2000) highlighted the synthesis of meso-alkylporphyrinogen-like cyclic oligomers containing furans and pyrroles through "3 + 2" and "4 + 2" approaches. This process leads to the formation of cyclic hexamer and dodecamer, which are critical in the development of new organic materials with potential applications in sensing, binding, and catalysis (Arumugam, Jang, & Lee, 2000).

Maillard Reaction Polymers

Tressl et al. (1998) identified N-substituted pyrroles and furaldehydes as components with high polycondensation activity in the Maillard reaction, forming melanoidin-like polymers. This research underscores the compound's relevance in understanding and exploiting the Maillard reaction for synthesizing complex polymers with potential applications in food science and beyond (Tressl et al., 1998).

Properties

IUPAC Name |

(3S,3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6-1-7-5-3-9-2-4(5)6/h4-8H,1-3H2/t4-,5+,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKAMNCENFWWKC-NGJCXOISSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2COCC2N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2COC[C@@H]2N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone](/img/structure/B2782230.png)

![N-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2782236.png)

![N-(2-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2782239.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B2782244.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2782246.png)